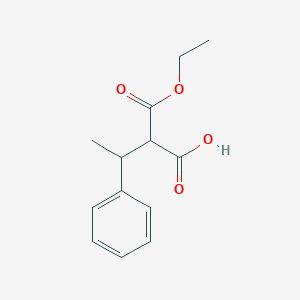
2-Ethoxycarbonyl-3-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxycarbonyl-3-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Ethoxycarbonyl-3-phenylbutanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Decarboxylative Protonation : This reaction pathway is crucial for synthesizing chiral compounds. The compound can undergo decarboxylation under specific conditions to yield valuable products with stereochemical relevance .
- Formation of α-Alkyl-α-aryl Malonate Monoesters : The compound can be transformed into malonate derivatives, which are useful in the synthesis of more complex molecules. For instance, the reaction with phenylchloroformate results in α-alkyl-α-aryl substituted malonates that demonstrate stability at low temperatures .
Data Table: Key Reactions Involving this compound
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Decarboxylative Protonation | LDA in THF at -78°C | Chiral α-substituted acids | 98% |
| Malonate Formation | Reaction with phenylchloroformate | α-Alkyl-α-aryl malonates | 44% |
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been evaluated for their biological activities. Some notable applications include:
- Antimicrobial Activity : Certain derivatives exhibit promising antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics. For example, studies have shown that modifications to the phenyl ring can enhance activity against β-lactamase-producing bacteria .
- Quorum Sensing Inhibition : Research indicates that some derivatives can inhibit quorum sensing in Vibrio fischeri, which is crucial for bacterial communication and biofilm formation. This property could lead to novel treatments for infections caused by biofilm-forming bacteria .
Case Study: Antimicrobial Evaluation
A series of this compound derivatives were synthesized and tested against Enterobacter cloacae and Escherichia coli. The results indicated that specific modifications enhanced their efficacy against β-lactamase enzymes, suggesting potential therapeutic applications in combating resistant bacterial strains .
Biochemical Research
The compound's role extends into biochemical research, particularly as a building block for more complex molecules used in diagnostics and nanotechnology.
- Nucleic Acid-Based Diagnostics : The derivatives of this compound have been explored as components in nucleic acid-based diagnostics due to their ability to form stable complexes with nucleotides .
Data Table: Applications in Biochemical Research
| Application Area | Compound Derivative | Functionality |
|---|---|---|
| Nucleic Acid Diagnostics | N2′-functionalized derivatives | Building blocks for diagnostics |
| Nanomaterial Engineering | Modified phenylbutanoic acids | Structural components |
Eigenschaften
CAS-Nummer |
150881-63-3 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
LLLQIARWTGHOJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
Synonyme |
Propanedioic acid, (1-phenylethyl)-, monoethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













